molecular formula C17H27N3O4S B260462 5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Cat. No.: B260462
M. Wt: 369.5 g/mol
InChI Key: GVAAQJNITNJPAX-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyran core, which is a fused heterocyclic system, and is functionalized with multiple substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide typically involves multi-step organic synthesis

    Formation of Thieno[2,3-c]pyran Core: This step often involves cyclization reactions using appropriate starting materials such as thiophene derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of Isopropoxypropyl Group: This can be achieved through nucleophilic substitution reactions where an appropriate alkyl halide reacts with a nucleophile.

    Amino Carbonyl Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its potential to form hydrogen bonds and other non-covalent interactions.

Medicine

The compound’s structural features suggest potential pharmacological applications, such as enzyme inhibition or receptor modulation. It could be investigated for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism by which 5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound’s functional groups can form hydrogen bonds, van der Waals interactions, and possibly covalent bonds with target proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyran Derivatives: Compounds with similar core structures but different substituents.

    Carboxamide Derivatives: Molecules with similar functional groups but different core structures.

Uniqueness

What sets this compound apart is the combination of the thieno[2,3-c]pyran core with the specific isopropoxypropyl and amino carbonyl substituents. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity not commonly found in other compounds.

Conclusion

5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

IUPAC Name

5,5-dimethyl-2-(3-propan-2-yloxypropylcarbamoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxamide

InChI

InChI=1S/C17H27N3O4S/c1-10(2)23-7-5-6-19-16(22)20-15-13(14(18)21)11-8-17(3,4)24-9-12(11)25-15/h10H,5-9H2,1-4H3,(H2,18,21)(H2,19,20,22)

InChI Key

GVAAQJNITNJPAX-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)N

Canonical SMILES

CC(C)OCCCNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)N

Origin of Product

United States

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